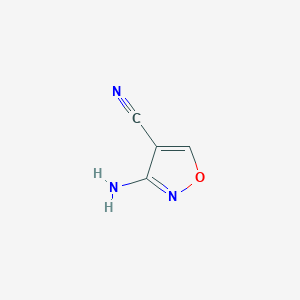

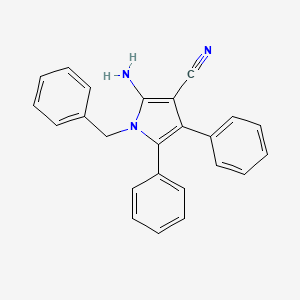

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Vue d'ensemble

Description

The compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a chemical entity that has been studied for its potential as a broad-spectrum metallo-β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to β-lactam antibiotics, and inhibitors of these enzymes are sought to restore the efficacy of these antibiotics against resistant strains of bacteria .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile was synthesized through the reaction of 4-substituted thiosemicarbazides with a cyclopropenylidene derivative, demonstrating the versatility of pyrrole synthesis methods . Although not the exact compound , this synthesis provides insight into the types of reactions that might be employed to synthesize similar pyrrole carbonitriles.

Molecular Structure Analysis

The structure of pyrrole derivatives is often confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed using this method . This suggests that similar analytical techniques could be used to determine the molecular structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of pyrrole carbonitriles can be complex, as seen in the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents leading to a range of heterocyclic compounds . This indicates that the chemical behavior of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile could also be diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carbonitriles can be inferred from related compounds. For instance, the crystal structure and conformation of a hexahydroquinoline derivative were determined, providing insights into the molecular geometry and potential intermolecular interactions . Similarly, the solubility and phase transfer catalysis conditions for the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles were studied, which could be relevant for understanding the properties of the compound .

Applications De Recherche Scientifique

Metallo-β-Lactamase Inhibition

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives have been studied for their inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes that contribute to bacterial resistance to β-lactam antibiotics. A structure-activity relationship (SAR) study revealed the importance of the 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole for inhibitory potency against MBLs. N-acylamide derivatives of this compound showed potent inhibitory effects, especially against IMP-1, a subclass of MBLs. This compound enhances the sensitivity of bacteria producing MBLs towards meropenem, a carbapenem antibiotic, suggesting its potential as a universal MBL inhibitor (McGeary et al., 2017).

Antitubercular Activity

Novel pyrrole derivatives, including 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have been synthesized and evaluated for their anti-tubercular properties. These compounds showed promising anti-tubercular activity against H37RV bacteria, comparable to rifamycin, a standard anti-tubercular drug. The synthesis process involved the Paal-Knorr Condensation of benzoin with primary aromatic amines and malononitrile (Uthale, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)